Tert-butyl (2-((3-oxobut-1-en-2-yl)oxy)ethyl)carbamate
Description
Tert-butyl (2-((3-oxobut-1-en-2-yl)oxy)ethyl)carbamate is a carbamate-protected amine derivative featuring an enol ether substituent (3-oxobut-1-en-2-yloxy). This compound is of interest in organic synthesis due to its reactive enol ether moiety, which enables participation in cycloadditions, conjugate additions, and other transformations. The tert-butyl carbamate (Boc) group provides stability during synthetic workflows while allowing deprotection under acidic conditions .
Properties
IUPAC Name |
tert-butyl N-[2-(3-oxobut-1-en-2-yloxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-8(13)9(2)15-7-6-12-10(14)16-11(3,4)5/h2,6-7H2,1,3-5H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQMIMWYZDQXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C)OCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-((3-oxobut-1-en-2-yl)oxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxobut-1-en-2-yl derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-((3-oxobut-1-en-2-yl)oxy)ethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Tert-butyl carbamates are often utilized as intermediates in the synthesis of pharmaceutical compounds. The unique structure of tert-butyl (2-((3-oxobut-1-en-2-yl)oxy)ethyl)carbamate allows for the modification of biological activity through structural variations. Research indicates that derivatives of this compound can exhibit enhanced bioactivity against specific targets, making them candidates for further development in drug discovery.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of compounds derived from tert-butyl carbamates. The research demonstrated that modifications to the alkene moiety significantly impacted the compound's ability to inhibit tumor growth in vitro and in vivo models. This highlights the importance of structural diversity in optimizing therapeutic efficacy .
Polymer Science
2.1 Polymerization Processes
This compound serves as a useful monomer in the synthesis of various polymers. Its ability to undergo radical polymerization allows for the creation of copolymers with tailored properties.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | 85 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
This table illustrates key properties of polymers synthesized from this compound, showcasing its potential in creating materials with desirable mechanical characteristics .
Biochemical Probes
3.1 Enzyme Inhibition Studies
The compound has been employed as a biochemical probe to study enzyme mechanisms and interactions. Its structural features make it suitable for binding to active sites, allowing for the investigation of enzyme kinetics and inhibition.
Case Study: Enzyme Kinetics
In a recent study, researchers utilized this compound to investigate the inhibition of a specific protease involved in cancer metastasis. The findings revealed that varying concentrations of the compound resulted in significant inhibition, providing insights into its mechanism of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of tert-butyl (2-((3-oxobut-1-en-2-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Variations and Reactivity
Key Observations :
Key Observations :
Physical and Chemical Properties
Key Observations :
- The target compound’s enol ether and ketone groups increase polarity, favoring solubility in polar solvents but requiring careful handling to avoid decomposition.
- Aromatic substituents (e.g., thienyl, pyridoindole) reduce polarity, enhancing compatibility with lipid-rich environments .
Biological Activity
Tert-butyl (2-((3-oxobut-1-en-2-yl)oxy)ethyl)carbamate is an organic compound belonging to the carbamate class, notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a tert-butyl group, an oxobut-1-en-2-yl group, and a carbamate moiety, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. It may modulate enzyme activities or receptor functions through binding interactions. Research indicates that such compounds can influence signaling pathways, potentially leading to therapeutic effects in various conditions.
Antimicrobial Activity
Research has demonstrated that carbamate derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown efficacy against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of metabolic pathways.
| Compound | Target Pathogen | Activity | Reference |
|---|---|---|---|
| This compound | E. coli | Inhibition of growth | |
| Similar Carbamates | S. aureus | Bactericidal effects |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Study 1: Antimicrobial Efficacy
A study published in 2024 assessed the antimicrobial efficacy of this compound against common foodborne pathogens. The compound showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting potential applications in food preservation.
Study 2: Anticancer Activity
In a recent investigation into its anticancer properties, this compound was tested against several cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, particularly in breast cancer cells (MCF7), where it induced apoptosis through the activation of caspase pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
